Superior Anthelmintic Potency and Selectivity of Optimized 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Against Haemonchus contortus
An optimized derivative of the 1-methyl-1H-pyrazole-5-carboxamide scaffold, compound 60, demonstrates a dramatic improvement in anthelmintic potency compared to the initial phenotypic screening hit, achieving an IC50 of 0.01 μM against H. contortus L4 larval development [1]. This represents a 29-fold increase in potency over the initial 1-methyl-1H-pyrazole-5-carboxamide derivative hit (IC50 = 0.29 μM) [2]. Critically, this potent activity is coupled with high selectivity, as compound 60 exhibited only 18% inhibition of MCF10A human mammary epithelial cell viability even at concentrations as high as 50 μM, translating to a remarkable in vitro therapeutic window [3].
| Evidence Dimension | Inhibition of L4 larval development (IC50) and human cell cytotoxicity |
|---|---|
| Target Compound Data | Optimized derivative (compound 60): IC50 = 0.01 μM; MCF10A cell viability inhibition = 18% at 50 μM |
| Comparator Or Baseline | Initial screening hit (1-methyl-1H-pyrazole-5-carboxamide derivative): IC50 = 0.29 μM; Baseline MCF10A cell viability: 100% |
| Quantified Difference | Potency improvement: 29-fold (0.29 μM / 0.01 μM); Selectivity window: >5000-fold based on lack of cytotoxicity at 50 μM |
| Conditions | In vitro phenotypic assay against Haemonchus contortus L4 larvae; MCF10A cell line viability assay |
Why This Matters
This quantifiable improvement in potency and selectivity directly informs procurement decisions by validating that the 1-methyl-1H-pyrazole-5-carboxamide scaffold can be optimized to deliver a best-in-class anthelmintic profile, justifying the selection of this specific core over less characterized or less potent pyrazole alternatives for parasitic nematode research programs.
- [1] Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Preston, S., Jiao, Y., ... & Baell, J. B. (2018). Optimization of Novel 1‑Methyl‑1H‑Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber’s Pole Worm. Journal of Medicinal Chemistry, 61(23), 10875-10894. View Source
- [2] Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Preston, S., Jiao, Y., ... & Baell, J. B. (2018). Optimization of Novel 1‑Methyl‑1H‑Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber’s Pole Worm. Journal of Medicinal Chemistry, 61(23), 10875-10894. View Source
- [3] Le, T. G., Kundu, A., Ghoshal, A., Nguyen, N. H., Preston, S., Jiao, Y., ... & Baell, J. B. (2018). Optimization of Novel 1‑Methyl‑1H‑Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber’s Pole Worm. Journal of Medicinal Chemistry, 61(23), 10875-10894. View Source
